molecular formula C7H6BClO3 B1368902 4-Chlorocarbonylphenylboronic acid CAS No. 332154-57-1

4-Chlorocarbonylphenylboronic acid

Cat. No.: B1368902
CAS No.: 332154-57-1
M. Wt: 184.39 g/mol
InChI Key: ARKQVAQLGLIPAU-UHFFFAOYSA-N
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Description

4-Chlorocarbonylphenylboronic acid (CAS No. 332154-57-1) is an organoboron compound with the molecular formula C₇H₆BClO₃. Its structure features a boronic acid group (-B(OH)₂) and a chlorocarbonyl (-COCl) substituent in the para position on the benzene ring (Fig. 1). This dual functionality enables diverse reactivity, making it valuable in organic synthesis and pharmaceutical applications .

Properties

IUPAC Name

(4-carbonochloridoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKQVAQLGLIPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571795
Record name [4-(Chlorocarbonyl)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332154-57-1
Record name [4-(Chlorocarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Chlorocarbonyl)phenylboronic anhydride
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorocarbonylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of (4-chlorocarbonylphenyl)boronic anhydride with potassium hydroxide in a suitable solvent under an inert atmosphere . The reaction typically requires controlled temperature and time to ensure the desired product’s formation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorocarbonylphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The chlorocarbonyl group can be reduced to form corresponding alcohols or aldehydes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorocarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

4-Chlorocarbonylphenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorocarbonylphenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition . The chlorocarbonyl group can also participate in various chemical transformations, enhancing the compound’s versatility.

Comparison with Similar Compounds

Key Properties:

  • Molecular weight : 200.38 g/mol.
  • Reactivity : The chlorocarbonyl group facilitates nucleophilic acyl substitution, while the boronic acid moiety participates in Suzuki-Miyaura cross-coupling reactions .
  • Applications : Used in synthesizing dyes, pharmaceuticals, and complex molecular architectures. Its role in glucose-responsive insulin delivery systems highlights its biomedical relevance .

Comparison with Similar Compounds

Chlorophenylboronic Acids with Different Substituents

Compound Name CAS Number Molecular Formula Substituents Key Reactivity/Applications
4-Chlorophenylboronic acid 1679-18-1 C₆H₆BClO₂ Chloro (-Cl) Cross-coupling reactions; foundational building block in aryl synthesis
2,4-Dichlorophenylboronic acid N/A* C₆H₅BCl₂O₂ Dichloro (-Cl at 2,4) Enhanced electron-withdrawing effects improve Suzuki coupling efficiency
4-Chloro-3-(trifluoromethyl)phenylboronic acid 176976-42-4 C₇H₅BClF₃O₂ Chloro, trifluoromethyl (-CF₃) Increased lipophilicity for drug design; used in fluorinated drug intermediates

Structural Insights :

  • The chlorocarbonyl group in 4-chlorocarbonylphenylboronic acid offers unique reactivity compared to simple chloro substituents, enabling peptide bond formation or esterification .
  • Dichloro and trifluoromethyl derivatives exhibit stronger electron-withdrawing effects, enhancing electrophilicity in cross-couplings .

Carboxy-Substituted Chlorophenylboronic Acids

Compound Name CAS Number Molecular Formula Substituents Key Reactivity/Applications
4-Carboxy-3-chlorophenylboronic acid 136496-72-5 C₇H₆BClO₄ Carboxy (-COOH), chloro Medicinal chemistry; pH-dependent solubility aids drug formulation
4-Carboxyphenylboronic acid 14047-29-1 C₇H₇BO₄ Carboxy (-COOH) Biocompatible applications; glucose sensing and insulin delivery

Comparison :

  • 4-Carboxy-3-chlorophenylboronic acid combines carboxy and chloro groups, providing dual reactivity for targeted drug delivery .
  • The absence of a chlorocarbonyl group in these analogs limits their utility in acylative reactions but enhances biocompatibility for biomedical uses .

Fluorinated Chlorophenylboronic Acids

Compound Name CAS Number Molecular Formula Substituents Key Reactivity/Applications
4-Chloro-3-fluorophenylboronic acid 144432-85-9 C₆H₅BClFO₂ Chloro, fluoro (-F) Improved metabolic stability in drug candidates
3-Chloro-4-fluorophenylboronic acid 137504-86-0 C₆H₅BClFO₂ Chloro, fluoro (-F) Ortho-substitution directs regioselectivity in coupling reactions

Key Finding : Fluorine substitution enhances metabolic stability and bioavailability, making these analogs preferable in pharmacokinetic optimization .

Derivatives with Additional Functional Groups

Compound Name CAS Number Molecular Formula Substituents Key Reactivity/Applications
4-(4-Chlorophenylcarbamoyl)phenylboronic acid 874288-02-5 C₁₃H₁₁BClNO₃ Chlorophenylcarbamoyl Targeted enzyme inhibition; used in biochemical assays
4-Chloro-3-(4-fluorobenzylcarbamoyl)phenylboronic acid 2096333-06-9 C₁₄H₁₂BClFNO₃ Fluorobenzylcarbamoyl High binding affinity in receptor studies

Insight : Carbamoyl and aryl groups expand utility in molecular recognition and drug-target interactions .

Biological Activity

Overview

4-Chlorocarbonylphenylboronic acid (CCPBA) is a boronic acid derivative known for its unique chemical structure, which imparts significant biological activity. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications in drug development, particularly in targeting various enzymes and pathways involved in disease processes.

  • Chemical Formula : C7_7H6_6BClO3_3
  • Molecular Weight : 189.38 g/mol
  • CAS Number : 15345913

The biological activity of CCPBA primarily stems from its ability to form reversible covalent bonds with target biomolecules, particularly enzymes. This interaction is crucial for inhibiting enzyme activity, making it a valuable candidate for therapeutic applications.

Key Mechanisms Include :

  • Enzyme Inhibition : CCPBA can inhibit serine proteases by forming covalent bonds with the active site serine residue, disrupting their function and providing insights into enzyme mechanisms .
  • Binding to Diols : Like other boronic acids, CCPBA exhibits a strong affinity for diols, which is pivotal in developing glucose-responsive systems .
  • Modulation of Signaling Pathways : The compound influences various cellular signaling pathways, including MAPK/ERK pathways, which are essential for cell proliferation and differentiation .

Pharmacological Potential

CCPBA's boronic acid moiety is particularly useful in the development of inhibitors for various therapeutic targets, including:

  • Cancer Therapy : Its ability to inhibit specific enzymes involved in tumor progression makes it a candidate for anti-cancer drug development.
  • Diabetes Management : The glucose-binding properties of boronic acids suggest potential applications in designing glucose-sensitive insulin delivery systems .

Toxicity and Safety

Research indicates that CCPBA exhibits low cytotoxicity at specific concentrations. In studies evaluating inflammatory potential, compounds similar to CCPBA showed minimal effects on cell survival and did not induce significant inflammatory responses at lower doses .

Case Studies

  • Glucose-Sensitive Insulin Delivery Systems
    • A study explored the use of boronic acids, including CCPBA, as cross-linkers in glucose-sensitive insulin formulations. The findings highlighted the compound's ability to maintain cell viability while effectively responding to glucose levels .
  • Enzyme Inhibition Studies
    • Research on the inhibition of serine proteases demonstrated that CCPBA could effectively bind to active sites, providing insights into its potential as a therapeutic agent against diseases where these enzymes play a critical role .

Data Summary

PropertyValue
Chemical FormulaC7_7H6_6BClO3_3
Molecular Weight189.38 g/mol
CAS Number15345913
Enzyme TargetSerine proteases
Toxicity (Cell Survival at 80 nM)>80% survival

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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